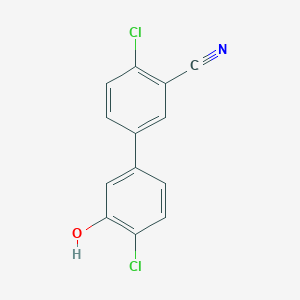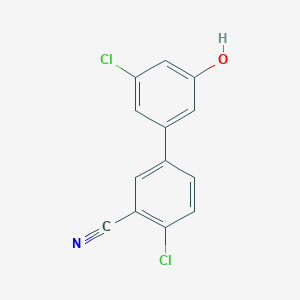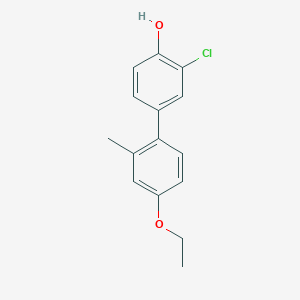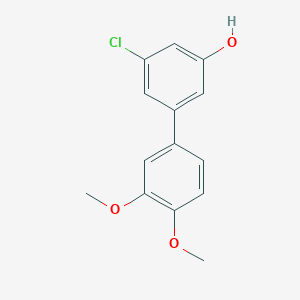
2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% (2C5DMPP) is an organic compound with a molecular formula of C10H10ClO3. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 136-138 °C. 2C5DMPP has been widely used in various scientific research applications due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% has been used in various scientific research applications due to its unique properties and potential applications. It has been used as a reagent in organic synthesis and as a catalyst in the production of pharmaceuticals. It has also been used to study the effects of certain drugs on the human body. Furthermore, it has been used in the development of new materials for medical applications, such as tissue engineering and drug delivery.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% is not fully understood. However, it is believed to act as a reducing agent, which can reduce the oxidation potential of certain compounds. This reduction can lead to the formation of new compounds or the alteration of existing compounds, which can then be used in various scientific research applications.
Biochemical and Physiological Effects
2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to reduce the activity of certain enzymes, such as cytochrome P450. It has also been shown to have an inhibitory effect on the growth of certain bacteria. Furthermore, it has been found to have an anti-inflammatory effect on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive, easy to obtain, and can be used in a wide variety of scientific research applications. However, it is important to note that 2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% can be toxic if not handled properly. Therefore, it is important to use caution when handling and using 2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% in scientific research. It could be used to study the effects of certain drugs on the human body, as well as to develop new materials for medical applications, such as tissue engineering and drug delivery. Additionally, it could be used to study the biochemical and physiological effects of certain compounds on the human body. Furthermore, it could be used to study the effects of certain environmental pollutants on the human body. Finally, it could be used to develop new catalysts for organic synthesis.
Synthesemethoden
2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 3-chloro-5-methoxybenzaldehyde with 3,5-dimethoxybenzyl alcohol in the presence of sodium hydroxide to form a condensation product. The second step involves the oxidation of the condensation product with potassium permanganate to form 2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95%.
Eigenschaften
IUPAC Name |
2-chloro-5-(3,5-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-11-5-10(6-12(8-11)18-2)9-3-4-13(15)14(16)7-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPKYUQROCJQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686057 |
Source


|
| Record name | 4-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3,5-dimethoxyphenyl)phenol | |
CAS RN |
1261902-50-4 |
Source


|
| Record name | 4-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














